Oxandrolone

描述

准备方法

化学反应分析

科学研究应用

Medical Uses

Oxandrolone is FDA-approved for several medical indications, including:

- Weight Gain : It aids in weight recovery following surgery, trauma, chronic infections, or unexplained weight loss.

- Osteoporosis : It is used to alleviate bone pain associated with osteoporosis.

- Burn Recovery : this compound accelerates recovery from severe burns by promoting muscle protein synthesis and reducing catabolism.

- Turner Syndrome : It assists in growth development in girls with Turner syndrome.

Clinical Studies and Findings

Numerous studies have documented the efficacy of this compound across various patient populations. The following table summarizes key findings from significant clinical trials:

Case Studies

- Severe Burns : A study involving severely burned children demonstrated that this compound not only improved long-term recovery outcomes but also significantly enhanced muscle strength and cardiac function over five years post-treatment .

- Turner Syndrome : In clinical trials focused on Turner syndrome, this compound was shown to effectively promote growth and increase final adult height in treated girls .

- Chronic Wasting Conditions : this compound has been utilized in patients with HIV/AIDS-related wasting syndrome, showing significant improvements in body composition and muscle strength .

Safety Profile

While this compound is generally well-tolerated, monitoring for potential side effects is necessary. Commonly reported side effects include changes in cholesterol levels and mild behavioral changes. However, studies indicate that it does not exhibit the severe hepatotoxic effects associated with many other anabolic steroids .

作用机制

相似化合物的比较

奥沙特龙与其他合成代谢类固醇如诺龙和睾酮进行比较 . 虽然所有这些化合物都具有合成代谢作用,但奥沙特龙因其强大的合成代谢作用和弱的雄激素作用而独一无二,使其适合在女性中使用 . 类似的化合物包括:

奥沙特龙的独特特性使其在医疗和研究应用中成为一种宝贵的化合物。

生物活性

Oxandrolone is a synthetic anabolic steroid, classified under anabolic-androgenic steroids (AAS), primarily used to promote weight gain in various clinical settings. Its unique chemical structure, characterized by a lactone bridge, distinguishes it from other steroids and contributes to its notable biological activity, including resistance to liver metabolism and reduced hepatotoxicity. This article explores the biological activity of this compound, including its pharmacokinetics, clinical applications, and adverse effects.

Pharmacokinetics

This compound exhibits high oral bioavailability and is primarily metabolized by the kidneys rather than the liver, which is a significant factor in its reduced hepatotoxicity compared to other AAS. Key pharmacokinetic properties include:

| Parameter | Value |

|---|---|

| Oral Bioavailability | 97% |

| Plasma Protein Binding | 94-97% |

| Elimination Half-life | 9.4 to 10.4 hours |

| Excretion (urine) | 28% unchanged |

| Excretion (feces) | 3% |

The elimination half-life can extend to approximately 13.3 hours in elderly patients, indicating prolonged activity in certain populations .

Biological Activity

This compound's biological activity is primarily anabolic, promoting muscle growth and weight gain. It has been shown to enhance protein synthesis and preserve lean body mass in various clinical scenarios.

Clinical Applications

- Burn Patients : A study demonstrated that this compound significantly reduced the length of hospital stays for severely burned adults while preserving lean body mass (+9 ± 4%) compared to controls (-8 ± 1%) .

- Duchenne Muscular Dystrophy : Pilot studies indicate that this compound improves strength in boys with Duchenne dystrophy, suggesting potential benefits in neuromuscular disorders .

- Cancer-Related Cachexia : Ongoing research aims to confirm the efficacy of this compound in treating cachexia associated with cancer .

Case Studies

- Severe Burns : In a randomized controlled trial involving 81 patients, those treated with this compound experienced a significant increase in serum prealbumin and total protein levels while maintaining lean body mass during recovery from burns .

- Duchenne Muscular Dystrophy : In a pilot study with boys diagnosed with Duchenne dystrophy, this compound treatment resulted in improved muscle strength, highlighting its potential as an adjunct therapy for muscle-wasting conditions .

Adverse Effects

While this compound is generally well-tolerated, some adverse effects have been documented:

属性

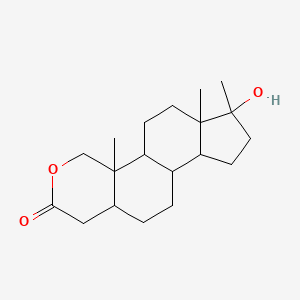

IUPAC Name |

1-hydroxy-1,9a,11a-trimethyl-2,3,3a,3b,4,5,5a,6,9,9b,10,11-dodecahydroindeno[4,5-h]isochromen-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O3/c1-17-11-22-16(20)10-12(17)4-5-13-14(17)6-8-18(2)15(13)7-9-19(18,3)21/h12-15,21H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLJIVKCVHQPLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4C3(COC(=O)C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

PRACTICALLY INSOL IN WATER; SPARINGLY SOL IN ALC, ACETONE; FREELY SOL IN CHLOROFORM | |

| Details | Osol, A. and J.E. Hoover, et al. (eds.). Remington's Pharmaceutical Sciences. 15th ed. Easton, Pennsylvania: Mack Publishing Co., 1975., p. 931 | |

| Record name | OXANDROLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3373 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Reverses catabolic processes and negative nitrogen balance by promoting protein anabolism and stimulating appetite if there is concurrently a proper intake of calories and proteins. /Anabolic steroids/, There was abs decrease in total serum cholesterol and redistribution of cholesterol, such that post-treatment low-density lipoprotein carried less cholesterol and high-density lipoprotein more cholesterol on percentage basis than found in pre-treatment values with oxandrolone. | |

| Details | FREEMAN MW ET AL; J GERONTOL 35(1) 31 (1980) | |

| Record name | OXANDROLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3373 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals, Crystallized from 2-propanol, WHITE, CRYSTALLINE POWDER | |

CAS No. |

53-39-4 | |

| Record name | OXANDROLONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxandrolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXANDROLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3373 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

235-238 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1239 | |

| Record name | OXANDROLONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3373 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。